2-Methyl-5-bromobiphenyl

Descripción general

Descripción

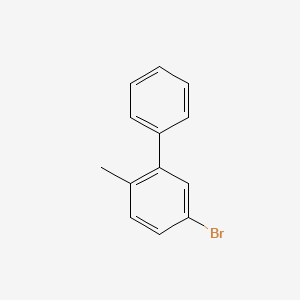

2-Methyl-5-bromobiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science .

Mecanismo De Acción

Mode of Action

It’s known that biphenyl compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or modulating signal transduction pathways .

Biochemical Pathways

Biphenyl compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The pharmacokinetic properties of biphenyl compounds can vary widely depending on their specific chemical structure and the presence of functional groups .

Result of Action

Biphenyl compounds can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-bromobiphenyl can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-5-bromobiphenyl can be synthesized through several methods. One common approach involves the bromination of 2-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-bromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents.

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions, these compounds are valuable intermediates in pharmaceuticals and agrochemicals.

Functionalized Biphenyls: Resulting from substitution reactions, these compounds have diverse applications in material science.

Aplicaciones Científicas De Investigación

2-Methyl-5-bromobiphenyl has a wide range of applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development

Comparación Con Compuestos Similares

2-Methylbiphenyl: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.

5-Bromobiphenyl: Lacks the methyl group, which can influence the compound’s reactivity and steric properties.

2-Bromo-5-methylbiphenyl: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness: 2-Methyl-5-bromobiphenyl’s unique combination of a bromine atom and a methyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions with high selectivity and yield sets it apart from other biphenyl derivatives .

Actividad Biológica

2-Methyl-5-bromobiphenyl is a biphenyl derivative that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article presents an overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and applications in various fields.

This compound (CAS Number: 571903-41-8) is characterized by the presence of a bromine atom and a methyl group on the biphenyl structure. This unique configuration influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : It can interact with specific receptors or enzymes, modulating their activity.

- Cell Membrane Disruption : The compound may affect cell membrane integrity, leading to altered cellular functions.

- Signal Transduction Modulation : It can influence various biochemical pathways that regulate cell signaling.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy and safety profile. The compound's lipophilicity allows for efficient cellular uptake, while its bromine atom may affect metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : Studies have shown that biphenyl derivatives can possess anticonvulsant properties. For instance, modifications in the biphenyl structure have led to compounds with significant efficacy in animal models of epilepsy .

- Toxicological Profile : The compound's toxicity has been assessed in various studies. Acute and chronic toxicity evaluations indicate that while it exhibits some neurotoxic effects, these are generally lower than those observed with other related compounds .

Case Studies

- Anticonvulsant Activity Study : A study involving substituted biphenyl derivatives demonstrated that specific modifications could enhance anticonvulsant activity while reducing neurotoxicity. The analogues tested showed improved protective indices compared to traditional antiseizure medications .

- Toxicological Assessment : A comprehensive review of brominated compounds highlighted the toxicological profiles of various biphenyl derivatives, including this compound. Findings indicated that while there are risks associated with exposure, the compound's risk profile is manageable under controlled conditions .

Applications

This compound has several applications across different fields:

- Organic Synthesis : It serves as a building block for synthesizing complex molecules in pharmaceuticals and agrochemicals.

- Material Science : Its properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs) due to its electronic characteristics .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Anticonvulsant Activity | Toxicity Level | Application Area |

|---|---|---|---|

| This compound | Moderate | Moderate | Organic Synthesis |

| 2-Methylbiphenyl | Low | Low | Material Science |

| 5-Bromobiphenyl | Moderate | High | Pharmaceutical Research |

Propiedades

IUPAC Name |

4-bromo-1-methyl-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUPXYLAXHKVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.